molecular formula C9H6N2O B1472526 2,6-Naphthyridine-1-carbaldehyde CAS No. 2231674-27-2

2,6-Naphthyridine-1-carbaldehyde

Cat. No. B1472526
CAS RN: 2231674-27-2
M. Wt: 158.16 g/mol
InChI Key: YZFOHEYBZFGKTD-UHFFFAOYSA-N
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Description

It belongs to the class of naphthyridines, which are fused ring systems containing two pyridine rings with different arrangements of nitrogen atoms . The compound’s aromatic nature and functional group (aldehyde) make it intriguing for various applications.

2.

Synthesis Analysis

Several synthetic strategies have been explored for the preparation of 2,6-naphthyridine-1-carbaldehyde. These methods involve cyclization reactions, condensations, and modifications of existing naphthyridine derivatives. Researchers have employed both electrophilic and nucleophilic reagents to achieve the desired aldehyde functionality. Detailed studies on these synthetic routes are available in the literature .

3.

Molecular Structure Analysis

The molecular structure of 2,6-Naphthyridine-1-carbaldehyde consists of a naphthyridine core with an aldehyde group attached at position 1. The aromatic system contributes to its stability and reactivity. Analyzing its bond angles, hybridization, and resonance forms provides insights into its chemical behavior .

4.

Chemical Reactions Analysis

  • Formation of Metal Complexes : Coordination chemistry with transition metals has been investigated .

5.

Physical And Chemical Properties Analysis

  • Stability : Consider its stability under different conditions .

Scientific Research Applications

Synthesis of Novel Compounds:

  • Facilitating the synthesis of 1-trichloromethyl-1,2-dihydrobenzo[b][1,6]naphthyridines, offering a microwave-initiated, catalyst-free method for creating these compounds with moderate to high yields (Bukšnaitienė & Čikotienė, 2012).
  • Enabling the efficient synthesis of functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives, showing significant antiproliferative properties against cancer cells (Fu et al., 2015).

Development of Bridging Ligands

3. The creation of new bis(2-[1,8]naphthyridinyl) bridging ligands with multidentate binding sites, utilizing 2-amino-5-cyano-6-ethoxy-4-phenyl-3-carbaldehyde pyridine for synthesis (Fernández-Mato et al., 2008).

Antimicrobial Applications

4. The synthesis of 2-chloro-1,8-naphthyridines-3-carbaldehyde and its transformation into various functionalities demonstrated notable antimicrobial activity (Kumar et al., 2010).

  • The preparation of chromeno[4,3-f][1,8]naphthyridines derivatives by multicomponent reaction and their subsequent evaluation as potential antimicrobial agents (Gohil et al., 2016).

Chemical Transformations and Synthesis

6. Exploring the homogeneous perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles, efficiently achieved by iridium complexes bearing a functional bipyridonate ligand (Fujita et al., 2014).

Mechanism of Action

The biological activity of 2,6-Naphthyridine-1-carbaldehyde remains an area of interest. It may exhibit antimicrobial, antiviral, or anticancer properties. Understanding its mode of action involves studying interactions with cellular targets, enzymatic inhibition, and metabolic pathways .

6.

properties

IUPAC Name

2,6-naphthyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-9-8-2-3-10-5-7(8)1-4-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFOHEYBZFGKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthyridine-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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